5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H6F2N2O3 |
|---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
5-(2,2-difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O3/c1-6(7,8)2-3-9-4(5(11)12)10-13-3/h2H2,1H3,(H,11,12) |
InChI Key |
JEWFQSVMDBUJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=NO1)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Activation of Carboxylic Acid Using Coupling Reagents
Method: Ethyl Chloroformate-Mediated Coupling
This approach, as described in recent studies, involves activating the carboxylic acid with ethyl chloroformate in the presence of a base such as potassium carbonate, facilitating subsequent cyclization with amidoximes.
- Dissolve the precursor carboxylic acid (or a suitable derivative) in dry dichloromethane.
- Add potassium carbonate to deprotonate the acid.
- Introduce ethyl chloroformate to form an activated ester intermediate.
- Add the amidoxime derivative, and stir under reflux conditions.
- Isolate the cyclized oxadiazole product by filtration and purification.
- High yields (up to 86%).
- Compatibility with various functional groups.
- Suitable for aromatic, aliphatic, and carbocyclic acids.
One-Pot Synthesis from Carboxylic Acids and Amidoximes
Method: Using Carbodiimide or Phosphonium Reagents
This method employs coupling agents like dicyclohexylcarbodiimide or ethyl chloroformate to activate the carboxylic acid directly in the presence of amidoximes, promoting cyclization under mild conditions.
- Mix carboxylic acid and amidoxime in an appropriate solvent (e.g., dichloromethane or acetonitrile).
- Add the coupling reagent (e.g., DCC, EDC, or ethyl chloroformate).
- Stir at room temperature or mild heating.
- Purify the resulting oxadiazole derivative via chromatography or recrystallization.
Yields: Typically range from 75% to 93%, depending on the substrate.
Tandem or Multistep Reactions
Recent advances include tandem reactions involving nitroalkenes and nitriles under superacid catalysis, producing oxadiazoles rapidly with high efficiency, but these are less suitable for sensitive fluorinated derivatives due to reagent harshness.
Data Table Summarizing Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Ethyl chloroformate activation | Carboxylic acid, ethyl chloroformate, K₂CO₃ | Room temp to reflux | 86 | Suitable for aromatic/aliphatic acids |
| Carbodiimide coupling | Carboxylic acid, amidoxime, DCC/EDC | Room temp, 12-24 h | 75–93 | Broad substrate scope |
| Tandem nitroalkene reaction | Nitroalkenes, nitriles, TfOH | 10 min, superacid | ~90 | Rapid, high yield, limited by acid strength |
Notes and Considerations
- Substrate scope: The methods are adaptable to various carboxylic acids, including aromatic, aliphatic, and heterocyclic derivatives.
- Fluorinated derivatives: For compounds like This compound , the synthesis often begins with fluorinated precursors, such as fluorinated aldehydes or acids, which are then incorporated via nucleophilic substitution or other fluorination techniques prior to cyclization.
- Reaction optimization: Factors such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
- Purification: Crystallization from ethanol or chromatography remains standard for obtaining pure products.
Chemical Reactions Analysis
Substitution at the Oxadiazole Core
The 1,2,4-oxadiazole ring undergoes substitution reactions at positions 3 and 5. For example:
-
Alkylation : Introduction of alkyl groups (e.g., difluoropropyl) via nucleophilic substitution or alkylation agents (e.g., alkyl halides).
-
Carboxylic Acid Derivatization : Esters or amides can be formed via esterification or amidation of the carboxylic acid group .
Stability and Reaction Mechanisms
The oxadiazole ring is stable under mild conditions but susceptible to hydrolysis under acidic or basic environments. For example:
-
Hydrolysis : Conversion of oxadiazoles to amides or nitriles under extreme pH conditions.
-
Oxidation/Reduction : Ring-opening reactions may occur under strongly oxidizing or reducing conditions.
Enzyme Inhibition
Substituted 1,2,4-oxadiazoles exhibit biological activity, including:
-
HDAC-1 Inhibition : Derivatives with aryl and alkyl substituents show potent inhibitory activity (e.g., IC₅₀ values as low as 8.2 nM) .
-
Antitumor Activity : Some analogs induce apoptosis in cancer cells via p53 activation and caspase-3 cleavage .
Structural Modifications
Key trends in oxadiazole reactivity include:
-
Substituent Position Effects : 3-aryl-5-alkyl derivatives are more bioactive than 5-aryl-3-alkyl analogs .
-
Linker Length Optimization : Shorter alkyl linkers (e.g., five-methylene) enhance HDAC-1 inhibition compared to longer chains .
HDAC-1 Inhibitory Activity
| Compound | IC₅₀ (nM) |
|---|---|
| 20a | 8.2 |
| 20b | 10.5 |
| SAHA (Control) | 15.0 |
SAHA = Suberoylanilide hydroxamic acid; data from .
Reactivity Considerations
-
Stability : The difluoropropyl group may stabilize the ring against hydrolysis due to electron-withdrawing fluorine atoms.
-
Biological Targeting : The carboxylic acid group could enable conjugation with biomolecules or act as a hydrogen bond donor in enzyme interactions.
Scientific Research Applications
5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to more potent biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives
Key Observations:
- Electronegativity and Lipophilicity: The 2,2-difluoropropyl group in the target compound introduces two fluorine atoms, increasing electronegativity and lipophilicity compared to non-fluorinated analogues like the tert-butyl or methyl derivatives. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .
- Solubility : Sodium salts (e.g., tert-butyl derivative ) exhibit higher aqueous solubility, whereas the neutral difluoropropyl analogue likely requires formulation adjustments for bioavailability.
Key Observations:
- The dichloropyrrole-containing analogue demonstrates potent inhibition of bacterial DNA gyrase, highlighting the importance of electron-withdrawing substituents in interacting with enzyme active sites.
- The difluoropropyl derivative’s fluorinated alkyl chain may similarly enhance interactions with ATP-binding pockets or hydrophobic regions in target proteins.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Stability : Fluorine atoms in the difluoropropyl group may reduce metabolic degradation by cytochrome P450 enzymes, improving half-life .
Biological Activity
5-(2,2-Difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various research studies and literature sources.
- Molecular Formula : C9H4F2N2O3
- SMILES Notation : C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O
- InChIKey : FSDGOAGYYVLIRP-UHFFFAOYSA-N
Overview of Biological Activities
The oxadiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds related to this class have demonstrated cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines .
- Antimicrobial Properties : The oxadiazole ring structure is known for its effectiveness against various pathogens. Research indicates that certain derivatives can inhibit both bacterial and fungal growth .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown inhibitory effects on various enzymes such as:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins .
- Antioxidant Activity : Certain oxadiazoles exhibit antioxidant properties that help reduce oxidative stress in cells, contributing to their protective effects against various diseases .
Case Studies
Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives:
- A study conducted on a series of substituted oxadiazoles revealed significant anticancer activity with IC50 values ranging from 5.5 to 13.2 µM against chronic myeloid leukemia cell lines and other cancer types .
- Another investigation into the synthesis and biological evaluation of novel oxadiazole derivatives found that some compounds exhibited selective inhibition against focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values as low as 11 nM .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 5-(2,2-difluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid?
- Methodology : The synthesis typically involves condensation of precursor aldehydes (e.g., difluorinated ketones) with hydroxylamine derivatives, followed by cyclization under acidic or catalytic conditions. For example, palladium-catalyzed coupling or copper-mediated cyclization can stabilize the oxadiazole core . Key steps include refluxing in solvents like DMF or toluene, with purification via column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) .
Q. Which analytical techniques are essential for structural confirmation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the difluoropropyl and oxadiazole moieties. Mass spectrometry (MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) validates elemental composition. Infrared (IR) spectroscopy identifies carboxylic acid and oxadiazole ring vibrations .
Q. How is purity assessed during synthesis?
- Methodology : Thin-layer chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Differential Scanning Calorimetry (DSC) or melting point analysis ensures crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity?
- Methodology : Systematic variation of catalysts (e.g., Pd/C vs. CuI), solvent polarity (DMF vs. acetonitrile), and temperature gradients (80–120°C) can improve cyclization efficiency. Design of Experiments (DoE) frameworks help identify critical parameters. For example, copper catalysts may favor oxadiazole formation over competing byproducts .
Q. What strategies address contradictory bioactivity data in different assay systems?
- Methodology : Cross-validate results using orthogonal assays (e.g., bacterial vs. mammalian cell models). For instance, discrepancies in antibacterial activity may arise from differential membrane permeability or efflux pump expression. Dose-response curves and time-kill assays clarify potency and mechanism .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets like bacterial topoisomerases or cancer-related enzymes. Pharmacophore modeling guides structural optimization .
Q. What are effective strategies for functionalizing the difluoropropyl group?
- Methodology : Fluorine-specific reactions, such as nucleophilic substitution with amines or thiols, can introduce bioisosteres. For example, replacing one fluorine with a hydroxyl group via hydrolysis under mild acidic conditions (e.g., HCl/THF) retains metabolic stability while altering polarity .
Q. How to resolve spectral overlaps in NMR for fluorine-containing analogs?
- Methodology : Use ¹⁹F NMR decoupling or heteronuclear correlation spectroscopy (HMBC/HSQC) to disentangle signals. Deuterated solvents (e.g., DMSO-d6) reduce background noise, and 2D NMR techniques assign overlapping proton environments .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
